[2-(2-Phenylmorpholin-4-yl)ethyl]amine
Overview
Description
[2-(2-Phenylmorpholin-4-yl)ethyl]amine: is an organic compound with the molecular formula C12H18N2O It is a derivative of morpholine, a heterocyclic amine, and contains a phenyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Phenylmorpholin-4-yl)ethyl]amine typically involves the reaction of 2-phenylmorpholine with ethylene oxide or ethylene chlorohydrin. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may vary, but it generally requires heating to moderate temperatures (50-100°C) and can be performed in solvents like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Phenylmorpholin-4-yl)ethyl]amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing the introduction of various substituents. Reagents such as alkyl halides or acyl chlorides are commonly used.
Acylation: The amine group can be acylated using acylating agents like acetic anhydride or benzoyl chloride to form amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base and are often conducted under reflux conditions.
Acylation: Acetic anhydride, benzoyl chloride; reactions are typically performed in the presence of a base like pyridine.
Major Products:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Substituted amines
Acylation: Amides
Scientific Research Applications
Chemistry: [2-(2-Phenylmorpholin-4-yl)ethyl]amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may contribute to the activity of drug candidates targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(2-Phenylmorpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can participate in enzymatic reactions, influencing the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Phenylmorpholine: Lacks the ethylamine group, making it less versatile in certain chemical reactions.
4-Morpholineethanamine: Does not contain the phenyl group, which may affect its biological activity and chemical reactivity.
N-Phenylmorpholine: Similar structure but lacks the ethylamine group, limiting its applications in certain synthetic routes.
Uniqueness: [2-(2-Phenylmorpholin-4-yl)ethyl]amine is unique due to the presence of both the phenyl group and the ethylamine group. This combination of structural features enhances its reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(2-phenylmorpholin-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-6-7-14-8-9-15-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHWGRNPJSAOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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